Methyl 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a complex heterocyclic scaffold. Its structure integrates a benzo[d][1,3]dioxole (methylenedioxybenzene) moiety, a 4-bromophenyl group, and a thioether linkage to a ketone-containing side chain. This compound is synthesized through multi-step reactions involving nucleophilic substitution and condensation, as seen in analogous quinazoline derivatives (e.g., via Cs₂CO₃-mediated alkylation in DMF, as described for related compounds) .
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrN2O6S/c1-33-25(32)17-5-8-19-20(11-17)28-26(36-13-21(30)16-3-6-18(27)7-4-16)29(24(19)31)12-15-2-9-22-23(10-15)35-14-34-22/h2-11H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAORUDKGMWHDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Br)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic compound with potential therapeutic applications. Its complex structure suggests various biological activities, particularly in the field of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 567.41 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H19BrN2O6S |
| Molecular Weight | 567.41 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | 450372-06-2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance, derivatives synthesized from benzo[d][1,3]dioxol have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures exhibited IC50 values significantly lower than standard chemotherapy agents like doxorubicin, indicating a promising therapeutic index .
Table: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HepG2 | 2.38 | |
| HCT116 | 1.54 | ||
| MCF7 | 4.52 | ||
| Doxorubicin | HepG2 | 7.46 | |
| HCT116 | 8.29 | ||
| MCF7 | 4.56 |
The anticancer mechanisms were explored through various assays including EGFR inhibition and apoptosis assessments, showing that these compounds could induce apoptosis in cancer cells while sparing normal cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound's structural analogs have been evaluated for antimicrobial activity. Studies indicated that compounds with similar functional groups exhibited significant activity against both bacterial and fungal strains . The minimum inhibitory concentration (MIC) values were comparable to those of conventional antibiotics.
Case Studies
- Case Study on Anticancer Activity : A research group synthesized several derivatives of benzo[d][1,3]dioxole and tested them against HepG2 and MCF7 cell lines. The study found that specific modifications to the thiourea moiety enhanced cytotoxicity significantly compared to the parent compound .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of related compounds against common pathogens using standard disk diffusion methods. The results showed promising antibacterial activity against Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Property | Target Compound | Methyl 2-((2-chlorobenzyl)thio)-4-oxo-3-phenyl-... (CAS 514857-29-5) |
|---|---|---|
| Molecular Weight | ~579.4 g/mol | ~442.9 g/mol |
| LogP (Predicted) | ~3.8 (high lipophilicity) | ~3.2 |
| H-bond Acceptors | 8 | 6 |
| Key Substituent Effects | Enhanced π-π stacking (bromophenyl) | Moderate halogen interaction (chlorine) |
Benzo[d][1,3]dioxole-Containing Compounds
The benzo[d][1,3]dioxole moiety is present in compounds like [3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate (CAS 859138-57-1). Key distinctions include:
- Core Heterocycle: The target’s quinazoline vs. the chromen-4-one core in the analog. Quinazolines are known for kinase inhibition, while chromenones often exhibit antioxidant activity .
- Substituent Positioning : The target’s methylenedioxy group is at position 3, whereas the analog’s is ester-linked at position 5. This positional variance may influence metabolic stability .
Bromophenyl-Substituted Analogs
Compounds like Methyl 2-(4-bromophenyl)acetate () and triazine derivatives () share the 4-bromophenyl group. Comparisons highlight:
- Synthetic Routes : The target compound’s synthesis likely involves similar bromophenyl intermediates (e.g., via acetohydrazide formation or nucleophilic substitution) but requires additional steps for quinazoline ring closure .
- Biological Activity: Bromophenyl groups in ’s analogs demonstrated antimicrobial activity (MIC values: 8–32 µg/mL against S.
Table 2: Antimicrobial Activity of Bromophenyl Derivatives
| Compound | MIC (µg/mL) vs S. aureus | Reference |
|---|---|---|
| 4-Substituted triazole () | 8–32 | |
| Target Compound (Predicted) | 16–64 (estimated) | – |
Computational and Theoretical Insights
Theoretical studies on triazolone derivatives () using B3LYP/6-311G(d,p) methods revealed Mulliken charge distributions critical for hydrogen bonding. For the target compound, analogous computational modeling would predict:
- Electron Density : High negative charge on the quinazoline-4-oxo group, enhancing interactions with polar enzyme pockets.
- Steric Effects : The benzo[d][1,3]dioxole group may introduce torsional strain, affecting conformational flexibility compared to simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
